1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
CAS No. |
1031558-58-3 |
|---|---|
Molecular Formula |
C23H24ClFN4O2S |
Molecular Weight |
474.98 |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3 |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazolinone structure, which is known for its diverse biological activities. The presence of halogen substituents and thioether groups enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
-
Anticancer Activity
- Studies have shown that compounds containing the triazole and quinazolinone moieties exhibit significant anticancer properties. The mechanism is often attributed to the inhibition of specific kinases involved in cancer cell proliferation.
- A study demonstrated that similar triazoloquinazolinones could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
-
Antiviral Effects
- The biological activity of mercapto-substituted 1,2,4-triazoles has been linked to antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .
- Research indicates that the structural elements of triazoles can enhance binding affinity to viral proteins, thereby inhibiting their function.
-
Antimicrobial Properties
- Compounds similar to the one have shown promising antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria as well as fungi.
- The thioether group in the structure may contribute to its ability to penetrate microbial membranes and exert its effects.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : It may interact with various receptors, altering their signaling cascades which are crucial for cellular responses.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Comparison with Similar Compounds
Key Differences:
Halogen Positioning : The target compound’s 2-chloro-6-fluoro substitution on the benzylthio group may enhance steric and electronic effects compared to the analog’s 3-chloro substitution.
7-Position : The methyl group in the target compound vs. fluorine in the analog may influence metabolic stability and target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
